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Abstract
Sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond,

is a molecule of significant interest due to its role as a powerful inducer of cellulase production

in fungi like Trichoderma reesei and as a precursor for the synthesis of sophorolipid

biosurfactants. This technical guide provides an in-depth exploration of the core sophorose
biosynthesis pathway in fungi, with a primary focus on the well-characterized sophorolipid-

producing yeast, Starmerella bombicola (formerly Candida bombicola). We will delve into the

enzymatic cascade, the genetic organization of the biosynthetic gene cluster, regulatory

mechanisms, and detailed experimental protocols for the characterization of key enzymes.

Quantitative data is summarized for comparative analysis, and signaling pathways and

experimental workflows are visualized using Graphviz diagrams.

The Core Biosynthetic Pathway: From Fatty Acids to
Sophorolipids
In fungi such as Starmerella bombicola, the biosynthesis of the sophorose moiety is intricately

linked to the production of sophorolipids, which are glycolipid biosurfactants.[1] There is no

strong evidence for a direct biosynthetic pathway leading to free sophorose as a primary

metabolite in these organisms. Instead, free sophorose is believed to arise from the enzymatic

breakdown of sophorolipids.
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The synthesis of sophorolipids is a multi-step process initiated by the hydroxylation of a long-

chain fatty acid, followed by a two-step glycosylation process that forms the sophorose head

group. This is then followed by optional acetylation and lactonization.[2]

The key enzymatic steps are as follows:

Fatty Acid Hydroxylation: A long-chain fatty acid (typically C16 or C18) is hydroxylated at its

terminal (ω) or sub-terminal (ω-1) position. This reaction is catalyzed by a cytochrome P450

monooxygenase.[2]

First Glucosylation: A glucose molecule from a UDP-glucose donor is transferred to the

hydroxylated fatty acid, forming a glucolipid. This step is catalyzed by the UDP-

glucosyltransferase UGTA1.[3]

Second Glucosylation: A second glucose molecule is added to the glucolipid, forming the

sophorose moiety attached to the fatty acid, resulting in an acidic sophorolipid. This reaction

is catalyzed by a second UDP-glucosyltransferase, UGTB1.[4]

Acetylation and Lactonization: The sophorose moiety can be acetylated at the 6' and/or 6''

positions by an acetyltransferase. The acidic sophorolipid can also undergo intramolecular

esterification (lactonization) to form a lactonic sophorolipid.

Recent research has proposed a revision to this pathway, suggesting that bolaform

sophorolipids (where a sophorose molecule is attached to both ends of the fatty acid) are key

intermediates in the formation of lactonic sophorolipids.

The Sophorolipid Biosynthetic Gene Cluster
In Starmerella bombicola, the genes encoding the core enzymes for sophorolipid biosynthesis

are organized in a gene cluster. This cluster contains the genes for:

Cytochrome P450 monooxygenase (CYP52M1): Catalyzes the initial hydroxylation of the

fatty acid.

UDP-glucosyltransferase I (UGTA1): Catalyzes the first glycosylation step.

UDP-glucosyltransferase II (UGTB1): Catalyzes the second glycosylation step.
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Acetyltransferase (AT): Responsible for the acetylation of the sophorose moiety.

A transporter (MDR): Involved in the secretion of sophorolipids.

Click to download full resolution via product page

Regulation of Sophorose Biosynthesis
The biosynthesis of sophorolipids, and consequently the sophorose moiety, is a secondary

metabolic process that is typically induced under specific nutritional conditions, such as

nitrogen limitation. The regulation of the sophorolipid gene cluster is complex and involves

several layers of control:

Telomere Positioning Effect (TPE): The sophorolipid gene cluster in S. bombicola is located

near a telomere. This chromosomal location is associated with transcriptional repression

during active growth. The expression of the gene cluster is significantly upregulated during

the stationary phase, suggesting that TPE plays a role in the growth phase-dependent

production of sophorolipids.

Transcriptional Regulation: Several transcription factors have been identified that influence

the expression of the sophorolipid biosynthesis genes. Knockout of genes encoding the

Rim9-like protein (Rlp) and the transcription factors Ztf1 and Leu3 has been shown to

significantly increase sophorolipid production in S. bombicola. These regulatory proteins

likely act as repressors or are involved in a regulatory cascade that controls the expression

of the biosynthetic gene cluster.
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Quantitative Data
Table 1: Kinetic Parameters of CYP52M1 from
Starmerella bombicola

Substrate Km (µM)
Vmax (nmol/min/mg
protein)

Oleic acid 40 2.8

Linoleic acid 68 1.5

Arachidonic acid 46 1.2

Table 2: Sophorolipid Production in Starmerella
bombicola Wild-Type and Mutant Strains
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Strain Total Sophorolipids (g/L)

Wild-Type 64.74

Δztf1 72.13

Δleu3 76.85

Δgcl 74.75

ΔrlpΔleu3Δztf1 97.44

Experimental Protocols
Enzyme Assay for Cytochrome P450 Monooxygenase
(CYP52M1)
This protocol describes an in vitro assay for measuring the activity of CYP52M1 using

microsomal protein preparations.

Materials:

Microsomal protein preparation containing CYP52M1

50 mM Sodium Phosphate Buffer (pH 7.0)

NADPH solution (500 µM final concentration)

Substrate solution (e.g., oleic acid, 300 µM final concentration)

Ethyl acetate

Methanol

LC-MS system

Procedure:

Prepare the reaction mixture in a microcentrifuge tube containing 0.4 mg of microsomal

protein in 50 mM sodium phosphate buffer (pH 7.0).
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Add the fatty acid substrate to a final concentration of 300 µM.

Pre-incubate the mixture at 30°C with constant shaking for 5 minutes.

Initiate the reaction by adding NADPH to a final concentration of 500 µM.

Incubate the reaction at 30°C with constant shaking for 20 minutes.

Stop the reaction by adding an equal volume (200 µl) of ethyl acetate.

Vortex vigorously to extract the products.

Centrifuge to separate the phases and collect the upper ethyl acetate layer.

Evaporate the ethyl acetate to dryness under a stream of nitrogen.

Resuspend the dried residue in methanol.

Analyze the products by LC-MS to identify and quantify the hydroxylated fatty acids.
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Enzyme Assay for UDP-Glucosyltransferases (UGTA1
and UGTB1)
This protocol outlines a method for determining the activity of the glucosyltransferases UGTA1

and UGTB1 using cell lysates and HPLC analysis.

Materials:

Cell lysate from S. bombicola strains (ΔugtB1 for UGTA1 assay, ΔugtA1 for UGTB1 assay)

50 mM Phosphate Buffer (pH 8.5)

UDP-glucose solution (20 mM final concentration)

Acceptor substrate solution (2 mM final concentration):

For UGTA1: 17-hydroxyoctadecenoic acid

For UGTB1: 17-O-glucopyranoside-octadecenoic acid (glucolipid)

DMSO (for solubilizing substrates)

HPLC system with an Evaporative Light Scattering Detector (ELSD)

Procedure:

Prepare cell lysates from the appropriate S. bombicola mutant strains grown to the desired

growth phase.

Prepare the reaction mixture containing 20 mM UDP-glucose and 2 mM acceptor substrate

in 50 mM phosphate buffer (pH 8.5). Use DMSO as needed to ensure substrate solubility

(final concentration of 1-5%).

Add 600 µl of the cell lysate to a total reaction volume of 1500 µl.

For blank reactions, omit either the donor (UDP-glucose), the acceptor substrate, or the cell

lysate.
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Incubate the reactions at 30°C for a defined period (e.g., 1-3 hours).

Stop the reaction by adding an appropriate quenching agent (e.g., acid or organic solvent).

Extract the glycolipid products with an organic solvent (e.g., ethyl acetate).

Evaporate the solvent and resuspend the residue in a suitable solvent for HPLC analysis.

Analyze the samples by HPLC-ELSD to separate and quantify the substrate and product

peaks.

Calculate enzyme activity based on the decrease in the substrate peak area or the increase

in the product peak area relative to a standard curve.
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Alternative Pathway: Sophorose Synthesis via
Transglycosylation
While the de novo synthesis of sophorose in S. bombicola is linked to sophorolipid production,

some fungi can synthesize free sophorose through the transglycosylation activity of β-

glucosidases. In this process, a β-glucosidase transfers a glucose moiety from a donor

substrate, such as cellobiose, to another glucose molecule, forming a β-1,2 linkage. This is a

distinct mechanism from the UDP-glucose-dependent pathway and is particularly relevant in

the context of cellulase induction in fungi like Trichoderma.

Conclusion
The biosynthesis of sophorose in fungi, particularly in the context of sophorolipid production

by Starmerella bombicola, is a well-defined pathway involving a dedicated gene cluster. The

regulation of this pathway is complex, with evidence for control at the chromatin level and

through specific transcription factors. While the direct synthesis of free sophorose as a primary

metabolite is not the main route in these organisms, its generation as a breakdown product of

sophorolipids or through the transglycosylation activity of other enzymes highlights the diverse

metabolic capabilities of fungi. The detailed protocols and quantitative data provided in this

guide offer a solid foundation for researchers and drug development professionals to further

explore and engineer this important biosynthetic pathway for various biotechnological

applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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